Lamifiban

Übersicht

Beschreibung

Lamifiban ist ein intravenös verabreichtes, selektives, reversibles, nicht-peptidisches Glycoprotein-IIb/IIIa-Rezeptor-Antagonist. Es hemmt die Thrombozytenaggregation und Thrombusbildung, indem es die Bindung von Fibrinogen an Thrombozyten verhindert . Diese Verbindung wurde umfassend auf ihre potenzielle Anwendung bei der Behandlung von Erkrankungen wie nicht-Q-Wellen-Myokardinfarkt und instabiler Angina pectoris untersucht .

Vorbereitungsmethoden

Lamifiban kann über verschiedene chemische Wege synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von 4-Carbamimidoylbenzoylchlorid mit L-Tyrosin, gefolgt von der Kupplung mit 4-Piperidinol und anschließender Veresterung mit Essigsäure . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei die Ausbeute und Reinheit optimiert werden.

Analyse Chemischer Reaktionen

Lamifiban unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder anderen reaktiven Stellen im Molekül auftreten.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Management of Acute Coronary Syndromes

Lamifiban has been primarily studied for its effectiveness in patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated that this compound can reduce adverse ischemic events when used in conjunction with standard therapies such as aspirin and heparin.

- PARAGON A Study : In this trial, patients receiving this compound showed a lower incidence of clinical events at six months compared to those receiving standard therapy. However, at 30 days, there was no significant difference in outcomes between this compound and control groups .

- PARAGON B Study : This ongoing phase III trial aims to further evaluate this compound's efficacy compared to standard treatment regimens. Preliminary results indicate potential benefits in reducing ischemic events when combined with aspirin and heparin .

Efficacy in Different Doses

Research has explored varying doses of this compound to determine optimal therapeutic regimens:

- Low-Dose vs. High-Dose : A study involving 2282 patients found that low-dose this compound (1 µg/min) combined with heparin resulted in fewer ischemic events at six months compared to standard therapy, while high-dose this compound (5 µg/min) showed increased bleeding risks without significant benefits over control .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation:

- Bleeding Risks : The most common adverse events associated with this compound include bleeding complications, particularly when administered alongside heparin. Studies indicate that while bleeding rates increase with higher doses, low-dose regimens maintain similar safety profiles to standard treatments .

- Clinical Trials : In randomized controlled trials, bleeding incidents were more prevalent among patients treated with this compound compared to placebo; however, the incidence of severe complications like intracranial hemorrhage remained unchanged .

Comparative Effectiveness

When comparing this compound to other antiplatelet agents like clopidogrel, findings suggest that while both reduce thrombotic events, their mechanisms and safety profiles differ significantly:

| Agent | Efficacy | Bleeding Risk |

|---|---|---|

| This compound | Reduces ischemic events at 6 months | Increased risk with higher doses |

| Clopidogrel | Reduces myocardial infarction risk | Higher incidence of major bleeding |

Wirkmechanismus

Lamifiban exerts its effects by selectively binding to the glycoprotein IIb/IIIa receptors on platelets, thereby inhibiting the binding of fibrinogen and preventing platelet aggregation . This mechanism is crucial for its antithrombotic properties. The molecular targets involved include the glycoprotein IIb/IIIa receptors, which play a key role in platelet aggregation and thrombus formation .

Vergleich Mit ähnlichen Verbindungen

Lamifiban wird mit anderen Glycoprotein-IIb/IIIa-Rezeptor-Antagonisten wie Abciximab, Eptifibatid und Tirofiban verglichen . Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer molekularen Struktur und ihren pharmakokinetischen Eigenschaften. Zum Beispiel:

Abciximab: Ein monoklonaler Antikörper, der mit hoher Affinität an Glycoprotein-IIb/IIIa-Rezeptoren bindet.

Eptifibatid: Ein zyklisches Heptapeptid, das die Arginin-Glycin-Asparaginsäure-Sequenz imitiert.

Tirofiban: Ein nicht-peptidischer Antagonist, der this compound ähnelt, aber andere Bindungseigenschaften aufweist.

Die Einzigartigkeit von this compound liegt in seiner nicht-peptidischen Struktur und reversiblen Bindung, was Vorteile in Bezug auf die Selektivität und Reversibilität seiner Wirkungen bietet .

Biologische Aktivität

Lamifiban is a nonpeptide glycoprotein IIb/IIIa receptor antagonist used primarily in the management of acute coronary syndromes (ACS), particularly unstable angina and non-Q-wave myocardial infarction. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and relevant research findings.

This compound functions by selectively and reversibly inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it facilitates the binding of fibrinogen to platelets, forming bridges that lead to thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation and thrombus development, which are critical factors in the pathogenesis of ACS .

Clinical Trials and Efficacy

Several key studies have evaluated the efficacy of this compound in clinical settings:

- PARAGON Study : A pivotal trial involving 2,282 patients with unstable angina or non-Q-wave myocardial infarction assessed the effects of this compound in various doses (1 µg/min and 5 µg/min) compared to standard therapy (aspirin and heparin). The study found that while there was no significant difference in the incidence of death or myocardial infarction at 30 days among treatment groups, at 6 months, those receiving low-dose this compound showed a significantly lower rate of adverse ischemic events compared to standard treatment (12.6% vs. 17.9%, P=0.025) .

- Canadian this compound Study : This study further corroborated the findings from the PARAGON study, demonstrating that this compound combined with aspirin led to improved outcomes in terms of reducing clinical events related to ACS compared to aspirin alone .

Comparative Studies

The biological activity of this compound has been compared with other glycoprotein IIb/IIIa inhibitors:

Safety Profile

While this compound is effective in reducing thrombotic events, it is essential to consider its safety profile. The combination of high-dose this compound with heparin was associated with an increased risk of bleeding compared to standard therapy (12.1% vs. 5.5%, P=0.002) but did not significantly improve ischemic outcomes . Conversely, low-dose this compound combined with heparin did not increase bleeding risks while providing better ischemic event outcomes.

Case Studies

- Case Study 1 : A patient with unstable angina treated with low-dose this compound exhibited significant improvement in symptoms and a marked reduction in recurrent ischemic events over six months post-treatment.

- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those administered this compound showed improved outcomes compared to those receiving only standard anticoagulation therapy.

Eigenschaften

CAS-Nummer |

144412-49-7 |

|---|---|

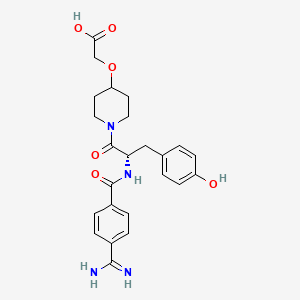

Molekularformel |

C24H28N4O6 |

Molekulargewicht |

468.5 g/mol |

IUPAC-Name |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |

InChI-Schlüssel |

FPKOGTAFKSLZLD-FQEVSTJZSA-N |

SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Isomerische SMILES |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Kanonische SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.